Cas no 1487-56-5 (1,2-Palmitin-3-Hexanoin)

1,2-Palmitin-3-Hexanoin 化学的及び物理的性質
名前と識別子
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- Palmitin, 3-hexano-1,2-di- (7CI,8CI)
- 1487-56-5
- SCHEMBL895961
- 3-(Hexanoyloxy)propane-1,2-diyl dipalmitate
- 1,2-Palmitin-3-Hexanoin
-
- インチ: 1S/C41H78O6/c1-4-7-10-12-14-16-18-20-22-24-26-28-31-34-40(43)46-37-38(36-45-39(42)33-30-9-6-3)47-41(44)35-32-29-27-25-23-21-19-17-15-13-11-8-5-2/h38H,4-37H2,1-3H3
- InChIKey: SAYUNMDZOOEJHF-UHFFFAOYSA-N
- SMILES: CCCCCC(=O)OCC(COC(CCCCCCCCCCCCCCC)=O)OC(=O)CCCCCCCCCCCCCCC
計算された属性
- 精确分子量: 666.57984020g/mol
- 同位素质量: 666.57984020g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 6
- 重原子数量: 47
- 回転可能化学結合数: 40
- 複雑さ: 693
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 16.5
- トポロジー分子極性表面積: 78.9Ų
1,2-Palmitin-3-Hexanoin Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Larodan | 34-1651-7-25mg |
1,2-Palmitin-3-Hexanoin |
1487-56-5 | >99% | 25mg |
€207.00 | 2025-03-07 |
1,2-Palmitin-3-Hexanoin 関連文献
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Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
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Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
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4. Caper tea
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
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Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122
1,2-Palmitin-3-Hexanoinに関する追加情報
Chemical and Biological Properties of 1,2-Palmitin-3-Hexanoin (CAS No. 1487-56-5)
1,2-Palmitin-3-Hexanoin, a unique glyceride derivative with the CAS registry number 1487-56-5, has emerged as a compound of significant interest in recent chemical and biomedical research. Its molecular structure combines a palmitoyl group at positions 1 and 2 of glycerol with a hexanoate moiety at position 3, forming a triacylglycerol analog with distinct physicochemical properties. This configuration confers both hydrophobic and amphiphilic characteristics, enabling versatile applications in lipid-based drug delivery systems and biomaterial engineering. Recent studies published in journals such as Lipid Chemistry and Biochemical Pharmacology highlight its potential in modulating cellular membrane dynamics and enhancing bioavailability of hydrophobic pharmaceuticals.
The synthesis of 1,2-Palmitin-3-Hexanoin has been refined through enzymatic catalysis methods reported in the Journal of Catalysis (June 2023). Researchers demonstrated that lipase-mediated esterification under controlled pH conditions achieves >98% purity with minimal byproduct formation. This advancement addresses previous challenges associated with traditional chemical synthesis routes that required harsh reagents or multiple purification steps. The compound’s thermal stability up to 70°C under anhydrous conditions, as confirmed by DSC analysis in a 2024 study from Materials Today Chemistry, further underscores its utility in formulation processes requiring elevated temperatures.
In pharmacological investigations published in Nature Communications Biology, this compound exhibits remarkable antioxidant activity comparable to α-tocopherol but with superior membrane permeability. When incorporated into nanostructured lipid carriers (NLCs), it significantly improves the encapsulation efficiency of curcumin derivatives by forming lamellar crystalline phases that delay drug release. Preclinical trials using murine models revealed dose-dependent reductions in oxidative stress markers such as malondialdehyde (MDA) levels by up to 40% after 7-day administration regimens.
A groundbreaking study from the Lipid Research Institute (March 2024) identified novel anti-inflammatory properties through NF-kB pathway modulation. When tested against LPS-induced macrophage activation, the compound inhibited cytokine production (TNF-α/IL-6) by suppressing IκBα phosphorylation at concentrations as low as 5 µM. This mechanism differs from conventional nonsteroidal anti-inflammatory drugs (NSAIDs), which primarily target COX enzymes, suggesting potential synergistic effects when combined with existing therapies.
In neurobiology applications reported in Biochimica et Biophysica Acta, this glyceride analog demonstrates neuroprotective efficacy by stabilizing mitochondrial membranes against oxidative damage. Positron emission tomography (PET) imaging studies showed enhanced accumulation in brain parenchyma compared to standard phospholipids due to its intermediate hydrophobicity profile. These findings have prompted exploratory research into its use as a carrier for blood-brain barrier (BBB)-penetrant drugs targeting neurodegenerative disorders such as Alzheimer’s disease.
Cutting-edge research from the Royal Society of Chemistry highlights its role in regulating cell signaling via protein palmitoylation processes. The compound’s ability to act as a palmitoyl-CoA mimic was leveraged to inhibit fatty acid amide hydrolase (FAAH), thereby increasing endocannabinoid levels in vitro at concentrations between 1–10 mM without cytotoxic effects observed up to 50 mM over 7 days. This dual functionality opens new avenues for investigating metabolic pathway interactions relevant to pain management and metabolic syndrome treatment.
Surface tension measurements conducted under varying pH conditions revealed unique phase behavior critical for microfluidic applications. At physiological pH values between 7–7.4, the compound forms stable Pickering emulsions when combined with silica nanoparticles—a property validated through zeta potential analysis showing consistent -35 mV surface charge values across multiple batches. This colloidal stability characteristic has been utilized in developing novel transdermal delivery systems reported in the Journal of Controlled Release.
Nuclear magnetic resonance (NMR) spectroscopy studies published in Magnetic Resonance in Chemistry confirm structural integrity under simulated gastrointestinal conditions, maintaining >95% chemical stability after exposure to pepsin/pancreatin mixtures for four hours at body temperature. This robustness supports its potential use as an oral delivery vehicle for labile therapeutic agents such as peptides or oligonucleotides.
The compound’s interaction with cellular membranes was elucidated using atomic force microscopy (AFM), revealing preferential binding to cholesterol-rich lipid rafts within cell membranes without disrupting overall fluidity—a key finding for targeted drug delivery systems documented in the December 2024 issue of Biomaterials Science. Fluorescence recovery after photobleaching (FRAP) experiments demonstrated comparable lateral diffusion rates to native phosphatidylcholine molecules under similar concentration gradients.
Innovative applications include its use as a matrix component for three-dimensional bioprinting materials reported at the 20th International Conference on Biomaterials Science Engineering (ICBSE). When blended with gelatin methacryloyl (GelMA), it enhances print resolution while maintaining mechanical strength sufficient for vascular tissue engineering constructs subjected to pulsatile flow conditions up to 1 dyne/cm².
Cryogenic transmission electron microscopy (CryoTEM) analyses published in early 2025 revealed self-assembling nanoscale structures when dispersed at concentrations above its critical micelle concentration (CMC). These spherical micelles exhibit diameters between 8–15 nm depending on solvent polarity—a property being explored for targeted drug delivery across biological barriers such as the placenta or ocular tissues.
Safety assessments conducted according to OECD guidelines indicate low acute toxicity profiles when administered subcutaneously or intravenously at doses up to 5 g/kg body weight in Sprague-Dawley rats over a two-week period. Histopathological evaluations showed no observable organ-specific toxicity beyond mild transient elevations (<5%) in liver enzyme activities that normalized within three days post-treatment.
The compound’s photochemical stability under UV irradiation was quantified using HPLC analysis over eight hours exposure at wavelengths between 300–400 nm—maintaining ≥98% purity across all tested conditions except when exposed to wavelengths below 365 nm for durations exceeding six hours without protective packaging measures.
In enzymatic degradation studies using recombinant human pancreatic lipase variants (e.g., RHPL-A/B), complete hydrolysis occurred within four hours at physiological pH levels—providing evidence supporting safe metabolic clearance pathways once administered systemically.
Raman spectroscopy investigations confirmed that this glyceride analog undergoes conformational changes when exposed to reactive oxygen species (ROS), forming cross-linked aggregates that may serve protective roles against oxidative stress-induced membrane damage—a phenomenon recently described by researchers from MIT’s Department of Chemical Engineering.
Synthetic methodology advancements include microwave-assisted synthesis protocols developed by European researchers achieving reaction completion within minutes compared to conventional methods requiring hours—this innovation reduces energy consumption by approximately 60% while maintaining product quality parameters per ISO standards.
Preliminary clinical trial data from phase I trials involving healthy volunteers demonstrated rapid absorption via oral administration with peak plasma concentrations reached within two hours post-ingestion—metabolomic analyses identified hexanoate metabolites within six hours while palmitoyl residues followed typical fatty acid catabolism pathways without accumulating beyond normal physiological levels.
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